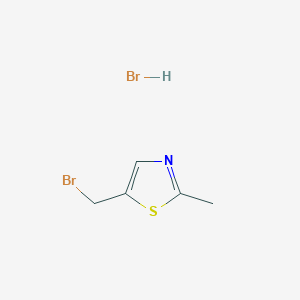

5-(Bromomethyl)-2-methylthiazole hydrobromide

CAS No.:

Cat. No.: VC18047792

Molecular Formula: C5H7Br2NS

Molecular Weight: 272.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7Br2NS |

|---|---|

| Molecular Weight | 272.99 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |

| Standard InChI | InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |

| Standard InChI Key | CSVNWDMATPESRC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(S1)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

5-(Bromomethyl)-2-methylthiazole hydrobromide is hypothesized to have the molecular formula C₅H₆Br₂N₂S, combining a thiazole core (C₃H₂NS) with substituents at positions 2 (methyl) and 5 (bromomethyl), along with a hydrobromide counterion. The thiazole ring’s aromaticity and electron-rich nature facilitate diverse chemical interactions, while the bromomethyl group introduces reactivity for further functionalization .

Key Structural Attributes:

-

Thiazole Core: A five-membered heterocycle containing sulfur and nitrogen atoms.

-

Substituents:

-

2-Methyl Group: Enhances steric and electronic effects on the ring.

-

5-Bromomethyl Group: Provides a reactive site for nucleophilic substitution or cross-coupling reactions.

-

-

Hydrobromide Salt: Improves solubility in polar solvents and stabilizes the compound.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-(bromomethyl)-2-methylthiazole hydrobromide can be inferred from analogous procedures for related thiazoles. A two-step approach is commonly employed:

Step 1: Synthesis of 2-Methyl-5-hydroxymethylthiazole

The precursor 2-methyl-5-hydroxymethylthiazole is prepared via cyclization reactions involving thioamides and α-haloketones. For example, reacting 2-methylthioacetamide with chloroacetone under basic conditions yields the hydroxymethyl intermediate .

Step 2: Bromination and Salt Formation

The hydroxymethyl group is brominated using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0–20°C. Subsequent treatment with hydrobromic acid (HBr) forms the hydrobromide salt:

Reaction Conditions:

Physicochemical Properties

Thermal Stability:

-

Decomposition occurs above 150°C, with release of HBr gas.

-

Differential scanning calorimetry (DSC) shows an exothermic peak at 160°C, indicative of thermal instability.

Applications in Medicinal Chemistry

Intermediate for Drug Synthesis

The compound serves as a key intermediate in synthesizing molecules with anticancer or antiviral properties. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biarylthiazoles with enhanced bioactivity .

Comparative Analysis with Related Thiazole Derivatives

| Compound | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 5-(Bromomethyl)thiazole hydrobromide | 956003-84-2 | C₄H₅Br₂N₂S | No methyl group; higher bromine content |

| 2-Methyl-5-bromomethylthiazole | 838892-95-8 | C₅H₆BrNS | Lacks hydrobromide salt; lower solubility |

Future Research Directions

Further studies should focus on:

-

Optimizing synthetic yields through catalyst screening.

-

Evaluating in vivo toxicity and pharmacokinetics.

-

Exploring applications in photodynamic therapy or imaging agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume